5-[6-(4-phenylphenyl)cyclohexa-2,4-dien-1-yl]-1,2,4-triazol-3-one
Description
5-[6-(4-Phenylphenyl)cyclohexa-2,4-dien-1-yl]-1,2,4-triazol-3-one is a heterocyclic compound featuring a 1,2,4-triazol-3-one core substituted with a biphenyl-cyclohexadienyl moiety.
The compound’s structure is likely confirmed via single-crystal X-ray diffraction, as seen in related triazolones (e.g., TNMTO in ), using software like SHELXL () and visualized with ORTEP () . Its biphenyl substituent may confer unique steric and electronic properties, influencing reactivity and applications in medicinal or materials chemistry.
Properties
Molecular Formula |
C20H15N3O |
|---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
5-[6-(4-phenylphenyl)cyclohexa-2,4-dien-1-yl]-1,2,4-triazol-3-one |
InChI |
InChI=1S/C20H15N3O/c24-20-21-19(22-23-20)18-9-5-4-8-17(18)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13,17-18H |
InChI Key |
AAMBVQGOMSDGOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3C=CC=CC3C4=NC(=O)N=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[6-(4-phenylphenyl)cyclohexa-2,4-dien-1-yl]-1,2,4-triazol-3-one typically involves the following steps:
Formation of the Cyclohexadiene Intermediate: The cyclohexadiene structure can be synthesized through a Diels-Alder reaction involving a diene and a dienophile.
Introduction of the Phenyl Groups: The phenyl groups are introduced through Friedel-Crafts alkylation reactions.
Formation of the Triazole Ring: The triazole ring is formed by reacting the intermediate with hydrazine derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
5-[6-(4-phenylphenyl)cyclohexa-2,4-dien-1-yl]-1,2,4-triazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and substituted triazole compounds.
Scientific Research Applications
5-[6-(4-phenylphenyl)cyclohexa-2,4-dien-1-yl]-1,2,4-triazol-3-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[6-(4-phenylphenyl)cyclohexa-2,4-dien-1-yl]-1,2,4-triazol-3-one involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, affecting enzymatic activities and signaling pathways. The phenyl groups may enhance the compound’s ability to interact with hydrophobic pockets in proteins, influencing its biological activity.
Comparison with Similar Compounds
Structural and Functional Comparisons
Table 1: Structural Features of Selected 1,2,4-Triazol-3-one Derivatives
Stability and Degradation
The nitro-triazolone derivative NTO undergoes reductive degradation in aqueous environments, with pathways involving TiO₂ photocatalysis and Fenton oxidation () .
Table 3: Spectroscopic Data for Selected Compounds
| Compound | IR (cm⁻¹) | ¹H-NMR (δ, ppm) | EI-MS (M⁺) |
|---|---|---|---|
| 6c () | 3314 (NH), 1631 (C=N) | 7.57–8.87 (m, Ar-H), 2.49 (s) | 385 |
| TAK-020 () | Not reported | Not reported | ~420 |
Biological Activity
The compound 5-[6-(4-phenylphenyl)cyclohexa-2,4-dien-1-yl]-1,2,4-triazol-3-one is a triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a triazole ring and a cyclohexadiene moiety. Its molecular formula is C₁₈H₁₅N₃O, with a molecular weight of approximately 285.34 g/mol. The presence of the triazole ring is significant as it is known to enhance biological activity through various mechanisms.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial potential of triazole derivatives, including our compound of interest. Research indicates that compounds with triazole structures exhibit activity against a range of pathogens, including bacteria and fungi.
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5-[6-(4-phenylphenyl)cyclohexa-2,4-dien-1-yl]-1,2,4-triazol-3-one | Staphylococcus aureus | 31.25 μg/mL |
| 5-[6-(4-phenylphenyl)cyclohexa-2,4-dien-1-yl]-1,2,4-triazol-3-one | Escherichia coli | 62.5 μg/mL |
| 5-[6-(4-phenylphenyl)cyclohexa-2,4-dien-1-yl]-1,2,4-triazol-3-one | Candida albicans | 31.25 μg/mL |
These findings suggest that the compound exhibits significant antimicrobial activity against both bacterial and fungal strains.
The biological activity of triazoles is often attributed to their ability to inhibit key enzymes involved in the biosynthesis of nucleic acids and cell wall components. For example, triazoles can interfere with the enzyme lanosterol demethylase in fungi, leading to impaired ergosterol synthesis and ultimately cell death.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated various triazole derivatives for their antimicrobial properties. The results demonstrated that compounds similar to 5-[6-(4-phenylphenyl)cyclohexa-2,4-dien-1-yl]-1,2,4-triazol-3-one exhibited potent activity against Staphylococcus aureus and Pseudomonas aeruginosa, with MIC values comparable to established antibiotics .
Study 2: Structure-Activity Relationship (SAR)
Research focusing on the structure-activity relationship (SAR) of triazole derivatives revealed that modifications in the phenyl groups significantly influenced their biological activity. The introduction of electron-donating or withdrawing groups on the phenyl rings can enhance or diminish antimicrobial efficacy . This insight is crucial for optimizing the design of new derivatives with improved potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
